Cas no 94-12-2 (Propyl 4-Aminobenzoate)

Propyl 4-Aminobenzoate structure
Propyl 4-Aminobenzoate structure
Nome do Produto:Propyl 4-Aminobenzoate
N.o CAS:94-12-2
MF:C10H13NO2
MW:179.22
MDL:MFCD00017111
CID:81776
PubChem ID:87561929

Propyl 4-Aminobenzoate Propriedades químicas e físicas

Nomes e Identificadores

    • Propyl 4-aminobenzoate
    • Propyl p-Aminobenzoate
    • 4-amino-benzoic acid propyl ester
    • Keloform P
    • n-Propyl 4-aminobenzoate
    • n-propyl p-aminobenzoate
    • Propaesin
    • Propazyl
    • Propesin
    • Propesine
    • Propylcain
    • Raythesin
    • Risocaine
    • 4-Aminobenzoic Acid Propyl Ester
    • 4-(Propoxycarbonyl)aniline
    • 4-aminobenzoic acid n-propyl ester
    • Benzoic acid, 4-amino-, propyl ester
    • Benzoic acid, p-amino-, propyl ester
    • Risocaine [USAN:INN]
    • Risocainum [INN-Latin]
    • P-AMINOBENZOIC ACID, PROPYL ESTER
    • Risocaina [INN-Spanish]
    • Propyl aminobenzoate
    • Propyl-p-aminobenzoate
    • Benzoic acid, p-amino-, propyl ester (7CI, 8CI)
    • Propesin (6CI)
    • NSC 23516
    • 4-amino-benzoicacipropylester
    • keloformp
    • NSC-23516
    • Oxabiotic, component of
    • PS-6053
    • Risocaine (USAN)
    • SR-01000944537
    • CHEMBL2107010
    • CAS-94-12-2
    • aniline, 4-propoxycarbonyl-
    • UNII-5CQ88I59ZI
    • Tox21_111984
    • DTXCID1026299
    • p-Aminobenzoic acid propyl ester
    • NCGC00160681-03
    • Benzoic acid,4-amino-,propyl ester
    • AKOS000120842
    • Tox21_111984_1
    • STK260141
    • MFCD00017111
    • DTXSID3046299
    • PARA-AMINOBENZOIC ACID PROPYL ESTER
    • RISOCAINE [HSDB]
    • DB-057472
    • 71735-15-4
    • InChI=1/C10H13NO2/c1-2-7-13-10(12)8-3-5-9(11)6-4-8/h3-6H,2,7,11H2,1H
    • SCHEMBL118038
    • 1ST163568
    • CS-0013782
    • 94-12-2
    • NSC23516
    • WLN: ZR DVO3
    • Oprea1_851203
    • HSDB 2198
    • n-Propyl-4-aminobenzoate
    • Q7336329
    • D88238
    • SR-01000944537-1
    • NCGC00160681-01
    • Risocaina
    • HY-B1755
    • RISOCAINE [USAN]
    • p-Aminobenzoesaurepropylester
    • 5CQ88I59ZI
    • Risocaine [WHO-DD]
    • Propylcain; Raythesin
    • Risocainum
    • Propyl-p-amino benzoate
    • D05735
    • BRN 1211203
    • RISOCAINE [INN]
    • NS00040091
    • AI3-02759
    • EINECS 202-306-1
    • AK-918/41018790
    • A0274
    • Propyl 4-Aminobenzoate
    • MDL: MFCD00017111
    • Inchi: 1S/C10H13NO2/c1-2-7-13-10(12)8-3-5-9(11)6-4-8/h3-6H,2,7,11H2,1H3
    • Chave InChI: NBFQYHKHPBMJJV-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CC(N)=CC=1)OCCC
    • BRN: 1211203

Propriedades Computadas

  • Massa Exacta: 179.09500
  • Massa monoisotópica: 179.094629
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 3
  • Contagem de Átomos Pesados: 13
  • Contagem de Ligações Rotativas: 4
  • Complexidade: 162
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Carga de Superfície: 0
  • Superfície polar topológica: 52.3
  • Contagem de Tautomeros: 2
  • XLogP3: 2.4

Propriedades Experimentais

  • Densidade: 1.1248 (rough estimate)
  • Ponto de Fusão: 72.0 to 76.0 deg-C
  • Ponto de ebulição: 311.75°C (rough estimate)
  • Ponto de Flash: 174.3°C
  • Índice de Refracção: 1.4989 (estimate)
  • PSA: 52.32000
  • LogP: 2.41680
  • Solubilidade: 397.9mg/L(25 ºC)
  • pka: 2.40±0.10(Predicted)

Propyl 4-Aminobenzoate Informações de segurança

Propyl 4-Aminobenzoate Dados aduaneiros

  • CÓDIGO SH:2922499990
  • Dados aduaneiros:

    China Customs Code:

    2922499990

    Overview:

    2922499990 Other amino acids and their esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods) MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    P.Imported animals and plants\Quarantine of animal and plant products
    Q.Outbound animals and plants\Quarantine of animal and plant products
    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food
    M.Import commodity inspection
    N.Export commodity inspection

    Summary:

    HS:2922499990 other amino-acids, other than those containing more than one kind of oxygen function, and their esters; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:6.5% General tariff:30.0%

Propyl 4-Aminobenzoate Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
L09066-10g
n-Propyl 4-aminobenzoate, 98%
94-12-2 98%
10g
¥847.00 2023-03-13
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
L09066-50g
n-Propyl 4-aminobenzoate, 98%
94-12-2 98%
50g
¥3025.00 2023-03-13
FUJIFILM
320-84333-100g
Propyl p-Aminobenzoate
94-12-2
100g
JPY 22000 2023-09-15
TRC
P834525-2.5g
Propyl 4-Aminobenzoate
94-12-2
2.5g
$ 92.00 2023-09-06
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
P10710-25g
Propyl 4-aminobenzoate
94-12-2 98%
25g
¥523.0 2024-07-19
abcr
AB178679-50 g
n-Propyl 4-aminobenzoate, 98%; .
94-12-2 98%
50 g
€119.80 2023-07-20
Enamine
EN300-16172-10.0g
propyl 4-aminobenzoate
94-12-2
10.0g
$339.0 2023-02-09
TRC
P834525-250mg
Propyl 4-Aminobenzoate
94-12-2
250mg
$ 58.00 2023-09-06
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
P160146-5g
Propyl 4-Aminobenzoate
94-12-2 >98.0%(T)
5g
¥174.90 2023-09-01
Alichem
A019092887-500g
Propyl 4-aminobenzoate
94-12-2 95%
500g
$527.36 2023-08-31

Propyl 4-Aminobenzoate Método de produção

Método de produção 1

Condições de reacção
Referência
Effects of alkyl chain length on molecular interactions. II. Complex isomerism in the alkyl p-aminobenzoate-picric acid systems
Togashi, Atsushi; Matsunaga, Yoshio, Bulletin of the Chemical Society of Japan, 1987, 60(3), 1171-3

Método de produção 2

Condições de reacção
Referência
Boron trifluoride ethyl ether as an effective catalyst in the synthesis of alkyl p-aminobenzoates
Kadaba, Pankaja K.; Carr, Martin; Tribo, Mark; Triplett, John; Glasser, A. C., Journal of Pharmaceutical Sciences, 1969, 58(11), 1422-3

Método de produção 3

Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Palladium ,  AV 17X8 Solvents: 1-Propanol ;  5 - 300 min, 1 atm, 40 °C
Referência
Hydrogenation of aromatic nitro compounds on palladium-containing anion-exchange resins
Abdullaev, M. G.; Gebekova, Z. G., Petroleum Chemistry, 2016, 56(2), 146-150

Método de produção 4

Condições de reacção
1.1 Reagents: Thionyl chloride ;  4 h, reflux
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  pH 7 - 8
Referência
Structure-activity relationships (SAR) research of thiourea derivatives as dual inhibitors targeting both HIV-1 capsid and human cyclophilin A
Chen, Kan; Tan, Zhiwu; He, Meizi; Li, Jiebo; Tang, Shixing; et al, Chemical Biology & Drug Design, 2010, 76(1), 25-33

Método de produção 5

Condições de reacção
1.1 Reagents: Sulfuric acid Solvents: 1-Propanol ;  rt; reflux
Referência
Chain-growth polycondensation via the substituent effect: Investigation of the monomer structure on synthesis of poly(N-octyl-benzamide)
Prehn, Frederick C. Jr; Etz, Brian D.; Reese, Caleb J.; Vyas, Shubham; Boyes, Stephen G., Journal of Polymer Science (Hoboken, 2020, 58(17), 2389-2406

Método de produção 6

Condições de reacção
1.1 Catalysts: Sulfuric acid
1.2 Reagents: Sodium bicarbonate Solvents: Water
Referência
Synthesis and evaluation of alkyl 4-(2-cyanoacetamido)benzoates for antioxidant and analgesic activities
Madhavi, K.; Pavani, Ch, Journal of Chemical and Pharmaceutical Research, 2017, 9(3), 341-345

Método de produção 7

Condições de reacção
Referência
Steric effects in acid-catalyzed decomposition and base-catalyzed cyclization of 1-(2-alkoxycarbonylphenyl)-3-phenyltriazenes
Pytela, Oldrich; Halama, Ales, Collection of Czechoslovak Chemical Communications, 1996, 61(5), 751-763

Método de produção 8

Condições de reacção
1.1 Reagents: Hydrogen Catalysts: 12-Tungstophosphoric acid ,  Nickel platinum alloy Solvents: 1-Propanol ;  8 h, 0.1 MPa, 80 °C
Referência
A nano-reactor based on PtNi@metal-organic framework composites loaded with polyoxometalates for hydrogenation-esterification tandem reactions
Chen, Luning; Zhang, Xibo; Zhou, Jinhong; Xie, Zhaoxiong; Kuang, Qin; et al, Nanoscale, 2019, 11(7), 3292-3299

Método de produção 9

Condições de reacção
1.1 Reagents: Thionyl chloride ;  5 min, cooled; 4 h, reflux
Referência
Microsynthesis of a novel herbicide, propyl 4-[2-[(4, 6-dimethoxy-2- pyrimidinyl)oxy] benzylamino]benzoate
Yang, Zhengmin; Ye, Qingfu; Tang, Qinghong; Lu, Long, Henong Xuebao, 2006, 20(5), 423-428

Método de produção 10

Condições de reacção
Referência
Liquid-phase hydrogenation of p-nitrobenzoic acid esters on palladium catalysts
Morogina, K.; Nasibulin, A. A.; Klyuev, M. V., Neftekhimiya, 1998, 38(4), 277-281

Método de produção 11

Condições de reacção
1.1 Catalysts: Thionyl chloride ;  cooled; reflux
1.2 Reagents: Sodium carbonate Solvents: Water ;  pH 7 - 8
Referência
Study on the facile synthesis of alkyl 4-aminobenzoate
Xiong, Yang; Xia, Ke-xue; Yang, Long; Li, Sheng; Tian, Hui-hui; et al, Xinan Daxue Xuebao, 2013, 35(9), 74-79

Método de produção 12

Condições de reacção
1.1 Reagents: Diethyl carbonate Catalysts: Zinc triflate ;  18 h, 97 °C
Referência
Zinc-Catalyzed Esterification of N-β-Hydroxyethylamides: Removal of Directing Groups under Mild Conditions
Nishii, Yuji; Hirai, Takahiro; Fernandez, Sarah; Knochel, Paul; Mashima, Kazushi, European Journal of Organic Chemistry, 2017, 2017(34), 5010-5014

Método de produção 13

Condições de reacção
1.1 Reagents: Sodium tert-butoxide ,  Ammonia Catalysts: [1,3-Bis[2,6-bis[3-methyl-1-(2-methylpropyl)butyl]phenyl]-4,5-dichloro-1,3-dihyd… Solvents: 1,4-Dioxane ;  6 h, 60 °C
Referência
Selective Cross-Coupling of (Hetero)aryl Halides with Ammonia To Produce Primary Arylamines using Pd-NHC Complexes
Lombardi, Christopher; Day, Jonathan; Chandrasoma, Nalin; Mitchell, David; Rodriguez, Michael J.; et al, Organometallics, 2017, 36(2), 251-254

Propyl 4-Aminobenzoate Raw materials

Propyl 4-Aminobenzoate Preparation Products

Propyl 4-Aminobenzoate Literatura Relacionada

Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:94-12-2)Risocaine
A1041876
Pureza:99%
Quantidade:100g
Preço ($):202.0